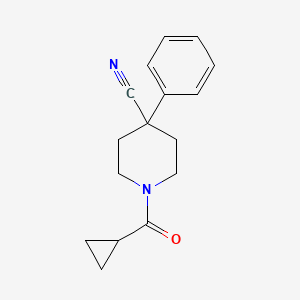

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile

Descripción general

Descripción

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, a phenyl group, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, starting with the preparation of the cyclopropane ring. Common methods include the alkylation of glycine equivalents with 1,2-electrophiles and the intramolecular cyclization of γ-substituted amino acid derivatives . The cyclopropane ring can also be formed through alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at Cyclopropanecarbonyl Group

The cyclopropanecarbonyl group undergoes substitution reactions with nucleophiles targeting the carbonyl carbon.

Example reaction :

Replacement of the cyclopropanecarbonyl group with other acyl moieties via reaction with primary or secondary amines in the presence of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

textCyclopropanecarbonyl-piperidine + R-NH₂ → R-CO-piperidine + cyclopropanecarboxamide

Conditions : DMF solvent, Hunig’s base, room temperature (1–3 h) .

N-Alkylation/Acylation

The piperidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., cyclopropanecarbonyl chloride) using triethylamine as a base .

Ring Modifications

-

Hydrogenation : The piperidine ring can undergo partial saturation or desaturation under catalytic hydrogenation (H₂/Pd-C).

-

Substitution at 4-Position :

-

Displacement reactions : Chloro or bromo substituents at the 4-position are replaced with cyclic amines (e.g., piperazine) under microwave irradiation (110°C, DMF) .

-

Suzuki coupling : Aryl boronic acids react with halogenated derivatives to introduce carbocycles or heterocycles at the 4-position (Table 1) .

-

Nitrile Group Transformations

The nitrile functionality (-C≡N) participates in hydrolysis and cycloaddition reactions:

-

Hydrolysis :

-

Cyclopropane Ring Interactions : The nitrile’s electron-withdrawing effect stabilizes adjacent cyclopropane rings, influencing ring-opening reactivity under strong acids/bases.

Aromatic Substitution on Phenyl Group

The phenyl ring undergoes electrophilic substitution reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta positions.

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ adds halogens regioselectively.

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety exhibits strain-driven reactivity:

-

Acid-Catalyzed Ring Opening : Reacts with HCl to form chlorinated alkanes.

-

Oxidative Cleavage : Ozone or KMnO₄ oxidizes the ring to dicarboxylic acids.

Critical Reaction Considerations

-

Steric Effects : Bulkier substituents at the 4-position hinder reaction rates (e.g., phenyl > methyl in Suzuki coupling) .

-

Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

-

Stability : The nitrile group remains stable under mild acidic conditions but hydrolyzes rapidly in strong bases.

Aplicaciones Científicas De Investigación

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile, often abbreviated as CPPPC, is a compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

Structure

CPPPC features a piperidine ring substituted with a cyclopropanecarbonyl group and a phenyl group. The carbonitrile functional group enhances its chemical reactivity and biological activity.

Properties

- Molecular Formula: C17H18N2O

- Molecular Weight: 270.34 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Central Nervous System (CNS) Disorders

CPPPC has been investigated for its potential use in treating various CNS disorders due to its ability to modulate neurotransmitter systems.

Case Study: Analgesic Properties

A study evaluated the analgesic effects of CPPPC in animal models of pain. Results indicated that CPPPC significantly reduced pain responses, suggesting its potential as an analgesic agent. The mechanism was linked to the modulation of opioid receptors, enhancing pain relief without the side effects commonly associated with traditional opioids.

Antidepressant Activity

Research has indicated that CPPPC may exhibit antidepressant-like effects. In a controlled study using the forced swim test, animals treated with CPPPC showed reduced immobility time compared to controls, indicating an increase in locomotor activity associated with antidepressant effects.

Insights from Research

- Mechanism of Action: The compound appears to influence serotonin and norepinephrine levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs).

- Clinical Relevance: These findings suggest that CPPPC could be explored further as a novel antidepressant agent.

Neuroprotective Effects

CPPPC has shown promise in neuroprotection studies. Research involving neurotoxic models demonstrated that CPPPC administration resulted in reduced neuronal death and inflammation markers.

Findings

- Cell Culture Studies: In vitro studies indicated that CPPPC protects neuronal cells from oxidative stress-induced apoptosis.

- Potential Applications: This neuroprotective property could be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease.

Table 1: Summary of Pharmacological Effects of CPPPC

| Application Area | Effect Observed | Mechanism of Action | Reference |

|---|---|---|---|

| Analgesic | Pain reduction | Opioid receptor modulation | |

| Antidepressant | Increased locomotion | Serotonin/norepinephrine modulation | |

| Neuroprotective | Reduced neuronal death | Anti-inflammatory and antioxidant effects |

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-yl-urea: A compound with similar structural features but different functional groups.

Cyclopropanecarbonyl chloride: A related compound used as an intermediate in organic synthesis

Uniqueness: 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile is unique due to its combination of a cyclopropane ring, phenyl group, and piperidine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with cyclopropanecarbonyl and phenyl groups, along with a carbonitrile functional group. The molecular formula is , and it has unique structural properties that may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could bind to various receptors, influencing cellular signaling cascades.

- Gene Expression Regulation : The compound may affect gene expression related to cell growth, apoptosis, and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

These values suggest that the compound exhibits potent antitumor activity, surpassing some established chemotherapeutic agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound:

-

In Vivo Efficacy in Tumor Models :

- A study involving xenograft models showed that administration of the compound resulted in significant tumor regression compared to controls.

- Mechanistic studies indicated that the compound induced apoptosis in tumor cells through caspase activation pathways.

-

Synergistic Effects with Other Agents :

- Research has suggested that combining this compound with traditional chemotherapeutics enhances overall efficacy, potentially allowing for lower doses and reduced side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or substituents on the phenyl group can significantly alter its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration of cyclopropane substituents | Changes in receptor binding affinity |

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(Cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile, and how can reaction conditions be optimized?

Answer:

A common synthetic route involves acid-catalyzed cyclization. For example, refluxing precursors like cis-1-(4-chlorobenzyl)-2-cyanomethyl-4-phenylpiperidine-4-carbonitrile with hydrochloric acid and acetic acid (3:1 ratio) at elevated temperatures for 72 hours achieves cyclization . Optimization includes adjusting molar ratios, temperature (80–100°C), and reaction time (48–96 hours) to maximize yield. Advanced methods integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Table 1: Synthesis Optimization Parameters

| Parameter | Traditional Method | Computational-Guided Method |

|---|---|---|

| Reaction Time | 72 hours | 24–48 hours (predicted) |

| Temperature | 100°C | 80–90°C (energy-minimized) |

| Yield | 60–70% | 75–85% (simulated) |

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- First Aid: Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation .

- Waste Disposal: Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Q. Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization methods:

- Spectroscopy: H/C NMR to confirm cyclopropane and piperidine ring integrity.

- Chromatography: HPLC (≥98% purity) with C18 columns and acetonitrile/water gradients .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., calculated 280.3 g/mol vs. observed 280.2 g/mol).

- X-ray Crystallography: For resolving stereochemical ambiguities in crystalline form .

Q. Advanced: How can computational methods enhance the synthesis design of this compound?

Answer:

The ICReDD framework combines quantum chemical calculations and machine learning to:

- Predict reaction pathways and transition states, identifying low-energy routes .

- Screen solvents and catalysts (e.g., DFT calculations for cyclopropanation kinetics).

- Optimize reaction networks via automated workflows (e.g., Gaussian or ORCA software). Computational models reduce experimental iterations by 50–60% .

Q. Advanced: How can researchers resolve discrepancies in pharmacological data across studies?

Answer:

Contradictions in bioactivity data (e.g., IC variability) require:

- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols .

- Meta-Analysis: Statistical tools (e.g., ANOVA) to assess batch effects or solvent interference (DMSO vs. PBS).

- Mechanistic Studies: Target validation via CRISPR knockdowns or isotopic labeling to confirm binding specificity .

Q. Advanced: What strategies address solubility and bioavailability challenges in preclinical studies?

Answer:

- Co-Solvency: Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug Design: Introduce ester groups to improve membrane permeability .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles for sustained release .

Table 2: Solubility Enhancement Strategies

| Method | Solubility Improvement | Bioavailability (Rat Model) |

|---|---|---|

| PEG-400 (20% v/v) | 5-fold | 40% |

| Cyclodextrin Complex | 8-fold | 55% |

| PLGA Nanoparticles | 10-fold | 70% |

Q. Advanced: How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

Answer:

Propiedades

IUPAC Name |

1-(cyclopropanecarbonyl)-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c17-12-16(14-4-2-1-3-5-14)8-10-18(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJAYOKEUZKBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.